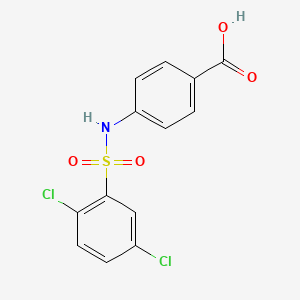
1,4-Benzoldicarbonsäure, Dimethylester, Polymer mit 1,4-Butandiol und Hexandisäure
Übersicht
Beschreibung
This compound is a polymer derived from 1,4-benzenedicarboxylic acid (also known as terephthalic acid), dimethyl ester, 1,4-butanediol, and hexanedioic acid . It is a dicarboxylic derivative of benzene .
Molecular Structure Analysis
The molecular structure of the monomer, 1,4-benzenedicarboxylic acid, dimethyl ester, consists of a benzene ring with two carboxylic acid ester groups attached at the 1 and 4 positions . The polymer structure would involve repeated units of this monomer linked through ester bonds with 1,4-butanediol and hexanedioic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this polymer would depend on factors such as the degree of polymerization and the specific conditions under which it was synthesized . Detailed information about these properties was not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemisches Recycling zu biologisch abbaubaren Copolyestern
PBT kann chemisch zu wertvollen, biologisch abbaubaren Copolyestern wie Poly(butylenadipat-co-terephthalat) (PBAT) recycelt werden. Dieser Prozess beinhaltet die Cyclodepolymerisation von Postconsumer-PBT zur Bildung von cyclischen Oligo(butylenterephthalaten), die dann zu PBAT polymerisiert werden können .
Anwendungen im Automobilbereich
PBT wird in der Automobilindustrie häufig für Außenbauteile, Untermotorhauben-Teile und elektrische Bauteile wie Steckverbinder und Sicherungshalter aufgrund seiner Festigkeit und Haltbarkeit verwendet .
Gehäuse für die Elektrotechnik
In der Elektrotechnik wird PBT zur Herstellung von Gehäusen verwendet, da es hervorragende Isoliereigenschaften und eine hohe Beständigkeit gegenüber Wärme und Chemikalien aufweist .
Haushaltsartikel
PBT findet Anwendung in Haushaltsartikeln wie Duschköpfen oder Bügeleisen, wo seine thermische Stabilität und seine mechanischen Eigenschaften von Vorteil sind .
Verbesserte Materialeigenschaften durch Vermischung
Es wurden Untersuchungen zur Vermischung von PBT mit thermoplastischem Polyurethan durchgeführt, um seine Zugfestigkeit, Biegefestigkeit und Schlagzähigkeit zu verbessern. Diese Mischung wird durch Spritzgussverfahren hergestellt und bietet verbesserte Materialeigenschaften .
Schnelle Kristallisation für industrielles Formen
Die schnelle Kristallisationsgeschwindigkeit von PBT im Vergleich zu PET macht es für das Formen im industriellen Maßstab bevorzugt. Diese Eigenschaft ist besonders nützlich für die Herstellung komplexer Formen und Designs in Fertigungsprozessen .
Eigenschaften
IUPAC Name |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C6H10O4.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h3-6H,1-2H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEFBZQXKCJMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCC(=O)O)CC(=O)O.C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55231-08-8 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55231-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55231-08-8 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,4-butanediol and hexanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B1618708.png)
![(2Z)-3-[(3-bromophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1618709.png)

![5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1618711.png)
![Pyridine, 4-[2-[(4-bromophenyl)thio]ethyl]-](/img/structure/B1618712.png)

![1-Oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B1618719.png)



![3-[2-Tetrahydropyranyloxy]-1-butyne](/img/structure/B1618726.png)
